

# The Discovery and Development of AZD6564: A Novel Oral Fibrinolysis Inhibitor

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Compound of Interest		
Compound Name:	AZD6564	
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### Introduction

**AZD6564** is a potent, orally bioavailable fibrinolysis inhibitor developed for the treatment of bleeding conditions, such as heavy menstrual bleeding.[1] It represents a significant advancement over existing therapies like tranexamic acid (TXA) by offering improved potency and selectivity.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of **AZD6564**, tailored for researchers and professionals in drug development.

# Mechanism of Action: A Targeted Protein-Protein Interaction Inhibitor

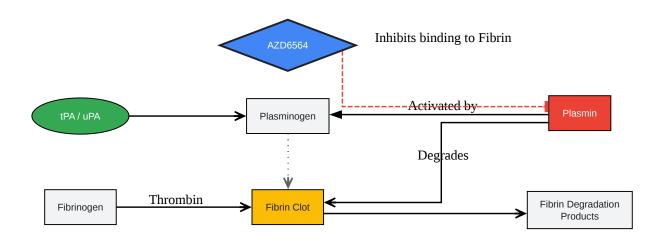
The physiological process of fibrinolysis is responsible for the dissolution of fibrin clots after wound healing.[2] This cascade is primarily mediated by the enzyme plasmin, which is converted from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[2] The localization and action of plasmin on the fibrin surface are facilitated by the binding of lysine binding sites (LBS) within the kringle domains of plasminogen to C-terminal lysine residues on fibrin.[2]

**AZD6564** exerts its antifibrinolytic effect by acting as a lysine mimetic.[3] As confirmed by X-ray crystallography, **AZD6564** binds to the lysine binding site in the kringle domains of plasmin, thereby preventing plasmin from binding to fibrin.[2][3] This targeted interference of a critical protein-protein interaction effectively blocks the degradation of the fibrin clot.[2][3] The



isoxazolone moiety of **AZD6564** serves as a carboxylic acid isostere, crucial for its binding affinity.[3]

## Fibrinolysis Signaling Pathway and AZD6564 Inhibition



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Caption: The fibrinolysis cascade and the inhibitory mechanism of AZD6564.

# **Drug Discovery and Optimization**

The discovery of **AZD6564** began with the lead compound 5-(4-piperidyl)-3-isoxazolone (4-PIOL), a potent fibrinolysis inhibitor.[2] However, 4-PIOL suffered from poor permeability and off-target activity as a partial agonist at GABAa receptors.[2] The optimization strategy focused on enhancing potency, improving permeability, and increasing selectivity against GABAa.[1][4]

A systematic structure-activity relationship (SAR) study was conducted, exploring substitutions on the piperidine and isoxazolone rings.[2] Methyl substitution at the 2-position of the piperidine ring (compound 5) maintained potency while dramatically improving GABAa selectivity.[2] This finding highlighted the 2-position as a key site for further modification, ultimately leading to the identification of **AZD6564** (compound 19).[2]





Table 1: Initial Structure-Activity Relationship (SAR)

**Development around 4-PIOL** 

Compound	Clot Lysis IC50 (µM) Buffer/Plasma	GABAa IC50 (µM)	
EACA	105 / 40	-	-
TXA	12 / 3.1	1600	-
4-PIOL	2.8 / 0.8	35	<0.01
5 (racemic cis-isomer)	6.3 / 2.1	>2000	0.6
Data sourced from Cheng et al., 2014.[2]			

# **Preclinical Profile of AZD6564**

The optimization efforts culminated in **AZD6564**, a compound with a balanced profile of high potency, excellent selectivity, and favorable pharmacokinetic properties.[2]

# In Vitro Efficacy and Selectivity

**AZD6564** demonstrated potent inhibition of fibrinolysis in both human buffer and plasma clot lysis assays.[3] Crucially, it showed no detectable activity against GABAa receptors, a significant improvement over the lead compound and existing therapies like TXA.[2]

# Table 2: In Vitro Profile of AZD6564 and Related Compounds



Compound	Human Plasma Clot Lysis IC50 (μΜ)	GABAa IC50 (μM)	
TXA	3.1	1600	
AZD6564 (19)	0.44	No detectable activity	
17	-	-	
22	-	-	

Data for AZD6564 and TXA from Cheng et al., 2014.[2][3] Note: Specific IC50 values for compounds 17 and 22 were not provided in the primary source.

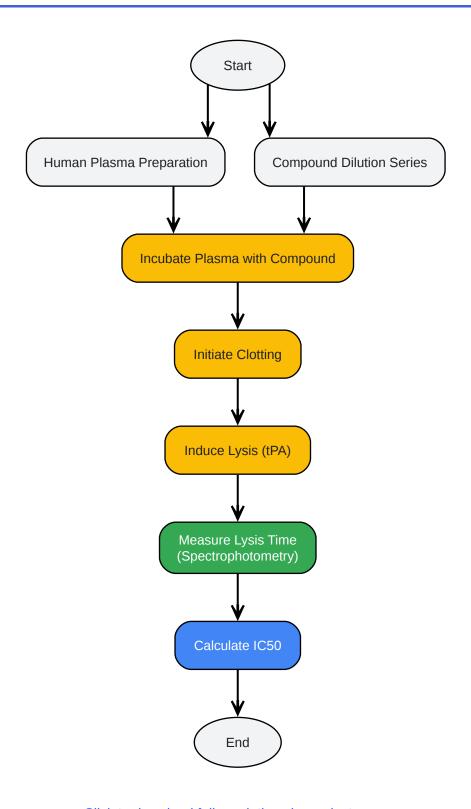
# **Experimental Protocol: Human Plasma Clot Lysis Assay**

The in vitro potency of the compounds was determined by measuring the prolongation of the human plasma clot lysis time.[2] While detailed protocols are often found in supplementary materials, the general procedure involves:

- Human plasma is treated with the test compound at various concentrations.
- Clotting is initiated, and the lysis of the clot is induced by the addition of a plasminogen activator (e.g., tPA).
- The time required for the clot to lyse is measured spectrophotometrically.
- The IC50 value, the concentration of the compound that causes 50% inhibition of clot lysis, is then calculated.

# In Vitro Experimental Workflow





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Caption: Generalized workflow for the in vitro human plasma clot lysis assay.

# **In Vivo Efficacy**



The in vitro potency of **AZD6564** translated to significant in vivo efficacy in a rat bleeding model.[2] **AZD6564** demonstrated a dose-dependent reduction in tPA-prolonged bleeding time, being significantly more potent than TXA.[2]

# Table 3: In Vivo Fibrinolysis Inhibition in a Rat Bleeding

<u>Model</u>

Compound	ED50 (µmol/kg)	EC50 (μM)
TXA	14	120
AZD6564 (19)	0.74	10
17	0.55	5.1
22	1.3	12

ED50: Dose giving 50% reduction in bleeding time. EC50: Plasma concentration giving 50% reduction in bleeding time. Data sourced from Cheng et al., 2014.[2]

## **Experimental Protocol: Rat Bleeding Model**

To confirm the in vivo reduction in bleeding, compounds were tested in a rat model where bleeding was prolonged by tPA.[2] The protocol involved:

- Anesthetized rats received an infusion of the test compound at various doses.
- tPA was administered to prolong bleeding.
- A standardized incision was made (e.g., in the tail).
- The bleeding time was measured.
- The ED50 (effective dose) and EC50 (effective plasma concentration) required to reduce the bleeding time by 50% were calculated.[2]



### **Pharmacokinetics and Metabolism**

**AZD6564** exhibited a favorable pharmacokinetic profile in preclinical species, with good oral bioavailability in both rats and dogs.[2] The compound is eliminated through both hepatic and renal pathways.[2] Biotransformation studies in human hepatocytes indicated low metabolism, with only trace amounts of glucuronidation observed on the isoxazolone ring.[2]

**Table 4: Pharmacokinetic Properties of Selected** 

Compounds

Compound	Species	Bioavailability (%)	Clearance (mL/min/kg)	Renal Elimination (% of dose)
AZD6564 (19)	Rat	39	-	45
Dog	53	-	70	
17	Rat	-	-	25
Dog	-	-	7	
22	Rat	19	-	25
Dog	59	-	-	_
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Data sourced

from Cheng et

al., 2014.[2]

Note: Clearance

values were not

explicitly

provided in the primary source.

# Conclusion

The discovery and development of **AZD6564** represent a successful example of structure-based drug design and optimization. By systematically addressing the liabilities of the initial lead compound, researchers at AstraZeneca developed a potent and selective oral fibrinolysis



inhibitor.[2] **AZD6564**'s improved potency over TXA, excellent GABAa selectivity, lack of CYP450 or hERG inhibition, and good pharmacokinetic properties led to its selection as a clinical development candidate.[2] The predicted human dose of 340 mg twice daily suggests a more convenient dosing regimen compared to existing therapies.[3] Further clinical investigation will ultimately determine the therapeutic utility of **AZD6564** in treating bleeding disorders.

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